molecular formula C18H31N3O5S2 B2951032 4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034375-94-3

4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2951032
CAS No.: 2034375-94-3
M. Wt: 433.58
InChI Key: BCDXPWRLISEQJS-UHFFFAOYSA-N
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Description

4-((4-Isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative characterized by:

  • A piperidine core substituted with two methyl groups at the nitrogen.
  • A sulfonamido-methyl group bridging the piperidine and a phenyl ring.
  • A 4-isobutoxy substituent on the phenyl ring.

Properties

IUPAC Name

N,N-dimethyl-4-[[[4-(2-methylpropoxy)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O5S2/c1-15(2)14-26-17-5-7-18(8-6-17)27(22,23)19-13-16-9-11-21(12-10-16)28(24,25)20(3)4/h5-8,15-16,19H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDXPWRLISEQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, also referred to as compound 1 , is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with sulfonamide and isobutoxy groups. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2034375-94-3

The molecular formula is C14H20N2O4S2C_{14}H_{20}N_2O_4S_2, with a molecular weight of approximately 368.45 g/mol.

The biological activity of compound 1 is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. Notably, it has been studied for its effects on the synthesis of uric acid, which is relevant in conditions such as gout. The mechanism involves the inhibition of xanthine oxidase, an enzyme critical in uric acid production.

Anticancer Activity

Recent studies have explored the anticancer potential of compound 1. It has shown significant cytotoxic effects against several cancer cell lines, including leukemia and neuroblastoma. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (μM) Reference
EU-1 (Leukemia)0.3
NB-1643 (Neuroblastoma)0.5
SHEP1 (Neuroblastoma)0.8

These results indicate a promising profile for compound 1 as an anticancer agent, particularly in hematological malignancies.

Anti-inflammatory Activity

In addition to its anticancer properties, compound 1 has been investigated for anti-inflammatory effects. Research indicates that it may reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases. Further studies are needed to elucidate its exact mechanism in this context.

Case Studies

Several case studies have documented the biological effects of compound 1:

  • Study on Leukemia Cells :
    • A study reported that compound 1 induced apoptosis in leukemia cells through the activation of caspases, leading to cell death independent of p53 status .
    • The compound demonstrated a significant reduction in colony formation assays, indicating its potent inhibitory effect on cell proliferation.
  • Neuroblastoma Treatment :
    • In a comparative study involving neuroblastoma cell lines, compound 1 showed enhanced cytotoxicity compared to standard chemotherapeutics, highlighting its potential as an alternative treatment option .

Research Findings

Research has consistently highlighted the dual role of compound 1 in targeting both cancerous cells and inflammatory pathways. The following points summarize key findings from recent literature:

  • Compound 1 exhibits low toxicity towards normal cells while maintaining potent activity against cancer cells.
  • Its structure allows for modifications that could enhance potency and selectivity.
  • Ongoing research focuses on optimizing pharmacokinetic properties to improve therapeutic efficacy.

Comparison with Similar Compounds

Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Acceptors XLogP Notable Features
Target Compound C₁₉H₃₂N₄O₅S₂ (inferred) ~476.6 (estimated) 4-isobutoxyphenyl, N,N-dimethylpiperidine 7 (estimated) ~3.5 (predicted) High lipophilicity due to isobutoxy group
4,4-Dimethyl-1-((4-nitrophenyl)sulfonyl)piperidine (, Compound 14) C₁₃H₁₈N₂O₄S 296.4 4-nitrophenyl, 4,4-dimethylpiperidine 6 2.8 Nitro group enhances reactivity
N-Cyclopropylbenzenesulfonamide (, Example 57) C₂₉H₂₃F₂N₅O₄S 616.9 Fluorophenyl, cyclopropylamine 8 4.1 Anticancer activity in kinase inhibition
N,N-Dimethylbenzenesulfonamide () C₈H₁₂N₂O₄S₂ 264.3 Dual sulfonamide, N,N-dimethyl 6 1.2 Low lipophilicity, high solubility
Azabicycloheptane-sulfonamide () C₂₀H₂₉N₃O₄S 407.5 Azabicycloheptane, phenoxy group 6 2.0 GPCR modulation potential

Functional Group Impact

  • Isobutoxy Group (Target Compound) : Enhances lipophilicity (predicted XLogP ~3.5) compared to nitro (XLogP 2.8 in Compound 14) or sulfonamide-only substituents . This may improve membrane permeability but reduce aqueous solubility.
  • Sulfonamide Linkage : The dual sulfonamide groups in the target compound and increase hydrogen-bond acceptor capacity, influencing protein-binding interactions .

Research Findings and Hypotheses

Predicted ADME Properties

  • Metabolism : The isobutoxy group may undergo oxidative metabolism, similar to tert-butyl substituents in .

Therapeutic Hypotheses

  • Anti-inflammatory Applications : Sulfonamides with bulky substituents (e.g., ) often target COX-2; the isobutoxy group may confer selectivity .

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